molecular formula C20H16ClN4OP B12680019 5-(4-Chlorobenzylidene)-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole CAS No. 21434-08-2

5-(4-Chlorobenzylidene)-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole

Cat. No.: B12680019
CAS No.: 21434-08-2
M. Wt: 394.8 g/mol
InChI Key: JCMDJAYOOCOWHW-HMMYKYKNSA-N
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Description

This compound features a tetrazole core (a five-membered ring with four nitrogen atoms) substituted with a 4-chlorobenzylidene group at position 5 and a diphenylphosphoryl group at position 1. The tetrazole ring is partially hydrogenated (4,5-dihydro), contributing to its conformational flexibility. The chlorobenzylidene moiety introduces electron-withdrawing characteristics, while the diphenylphosphoryl group enhances steric bulk and influences electronic properties.

Properties

CAS No.

21434-08-2

Molecular Formula

C20H16ClN4OP

Molecular Weight

394.8 g/mol

IUPAC Name

(5E)-5-[(4-chlorophenyl)methylidene]-1-diphenylphosphoryl-2H-tetrazole

InChI

InChI=1S/C20H16ClN4OP/c21-17-13-11-16(12-14-17)15-20-22-23-24-25(20)27(26,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15H,(H,22,24)/b20-15+

InChI Key

JCMDJAYOOCOWHW-HMMYKYKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N3/C(=C/C4=CC=C(C=C4)Cl)/N=NN3

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N3C(=CC4=CC=C(C=C4)Cl)N=NN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorobenzylidene)-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole typically involves the reaction of 4-chlorobenzaldehyde with diphenylphosphoryl azide under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorobenzylidene)-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Chlorobenzylidene)-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzylidene)-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Halogen-Substituted Analogues

Compounds 4 and 5 from and , namely:

  • 4 : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
  • 5 : 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

Key Findings :

  • Both are isostructural with triclinic $ P\bar{1} $ symmetry and two independent molecules per asymmetric unit .
  • The chlorophenyl (Cl) and fluorophenyl (F) substituents induce minor adjustments in crystal packing despite identical frameworks. For example, the Cl atom in 4 increases molecular volume slightly compared to 5, altering intermolecular distances .
  • Conformational similarity is observed in planar regions, but one fluorophenyl group in each molecule adopts a perpendicular orientation relative to the core, suggesting steric or electronic modulation by halogens .

Comparison with Target Compound :

  • The target compound’s tetrazole core differs from the pyrazole-thiazole systems in 4 and 5 . However, the chlorobenzylidene group may similarly influence planarity and packing, while the diphenylphosphoryl group introduces greater steric hindrance than the triazolyl groups in 4 and 5 .
Tetrazole Derivatives with Heterocyclic Substituents

The compound from , 5-(4-Chlorobenzylidene)-2-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-1,3-thiazol-4(5H)-one , shares the chlorobenzylidene motif but replaces the tetrazole with a thiazol-4(5H)-one ring.

Key Findings :

  • Spectroscopic studies (IR, NMR) confirm the electronic effects of the chlorophenyl group, comparable to the target compound.

Comparison with Target Compound :

  • The diphenylphosphoryl group in the target compound may enhance solubility or reactivity in biological systems .
Electronic and Steric Effects
  • Phosphoryl vs. Triazolyl Groups : The diphenylphosphoryl group in the target compound provides stronger electron-withdrawing and steric effects than the triazolyl groups in 4 and 5 , which may influence reactivity in catalysis or binding interactions .

Data Table: Comparative Analysis of Key Compounds

Property Target Compound Compound 4 Compound 5 Compound
Core Structure 4,5-Dihydro-1H-tetrazole Pyrazole-thiazole Pyrazole-thiazole Thiazol-4(5H)-one
Substituents 4-Cl-benzylidene, diphenylphosphoryl 4-Cl-phenyl, triazolyl 4-F-phenyl, triazolyl 4-Cl-benzylidene, pyrazolyl
Molecular Weight (g/mol) Not specified ~600 (estimated) ~584 (estimated) ~550 (estimated)
Crystal System Not reported Triclinic ($ P\bar{1} $) Triclinic ($ P\bar{1} $) Not reported
Biological Activity Not reported Not reported Not reported Moderate antimicrobial activity

Biological Activity

The compound 5-(4-Chlorobenzylidene)-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole (commonly referred to as CDBT ) is a member of the tetraazole class of compounds, characterized by their unique five-membered ring structure containing four nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory therapies.

CDBT exhibits biological activity primarily through its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been identified as an inhibitor of the c-Met receptor tyrosine kinase, which plays a crucial role in cell proliferation, survival, and migration. This inhibition can lead to decreased angiogenesis and tumor growth, making it a candidate for cancer treatment.

Anticancer Activity

Research has demonstrated that CDBT shows significant anticancer properties. In vitro studies have indicated that it effectively reduces cell viability in various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis (programmed cell death) through the activation of caspases and modulation of Bcl-2 family proteins.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10.5c-Met inhibition, apoptosis induction
A549 (Lung)12.0c-Met inhibition, cell cycle arrest
HeLa (Cervical)8.3Apoptosis via caspase activation

Anti-inflammatory Activity

CDBT also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is mediated through the suppression of NF-κB signaling pathways.

Table 2: Summary of Anti-inflammatory Activity

Inflammatory ModelEffect ObservedMechanism
LPS-stimulated macrophagesDecreased TNF-α levelsNF-κB pathway inhibition
Carrageenan-induced paw edemaReduced swellingCytokine modulation

Study 1: Antitumor Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that administration of CDBT significantly reduced tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.

Study 2: In Vivo Anti-inflammatory Effects

In another investigation involving a rat model of arthritis, treatment with CDBT resulted in notable reductions in joint inflammation and pain scores, suggesting its utility in managing inflammatory diseases.

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